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Compound of Interest

Compound Name: 4-Methoxysalicylic Acid

Cat. No.: B149866 Get Quote

Spectroscopic Unveiling of 4-Methoxysalicylic
Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic

data for 4-Methoxysalicylic acid, a molecule of interest in various scientific domains. By

delving into its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics,

this document aims to furnish researchers, scientists, and drug development professionals with

the foundational knowledge required for its unequivocal identification, characterization, and

quality assessment.

Data Presentation
The spectroscopic data for 4-Methoxysalicylic acid is summarized in the tables below,

offering a clear and structured overview for comparative analysis.

¹H NMR Spectral Data
The proton NMR spectrum of 4-Methoxysalicylic acid provides information on the chemical

environment of the hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 - 12.0 Singlet 1H
Carboxylic Acid (-

COOH)

~10.5 Singlet 1H
Phenolic Hydroxyl (-

OH)

~7.7 Doublet 1H Aromatic H (H-6)

~6.5 Doublet of Doublets 1H Aromatic H (H-5)

~6.4 Doublet 1H Aromatic H (H-3)

~3.8 Singlet 3H Methoxy (-OCH₃)

Note: The chemical shifts of the acidic protons (-COOH and -OH) can be broad and their

positions may vary depending on the solvent and concentration.

¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the carbon framework of 4-Methoxysalicylic acid.

Chemical Shift (δ) ppm Assignment

~172 Carboxylic Acid Carbonyl (C=O)

~165 Aromatic C (C-4)

~162 Aromatic C (C-2)

~133 Aromatic C (C-6)

~108 Aromatic C (C-5)

~102 Aromatic C (C-1)

~99 Aromatic C (C-3)

~55 Methoxy Carbon (-OCH₃)
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IR Spectral Data
The infrared spectrum highlights the functional groups present in 4-Methoxysalicylic acid
through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~3200 - 2500 Strong, Broad O-H stretch (Carboxylic Acid)

~3100 Weak O-H stretch (Phenolic)

~3000 Medium C-H stretch (Aromatic)

~2950, ~2850 Medium C-H stretch (Methoxy)

~1680 Strong C=O stretch (Carboxylic Acid)

~1600, ~1500, ~1450 Medium C=C stretch (Aromatic Ring)

~1250 Strong C-O stretch (Aryl Ether)

~1200 Strong C-O stretch (Carboxylic Acid)

~850 Strong
C-H bend (Aromatic, out-of-

plane)

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 4-Methoxysalicylic acid is accurately weighed.

The sample is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃) within an NMR tube. The choice of solvent is critical and should be noted, as it can

influence chemical shifts.

Instrumentation and Data Acquisition:
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A high-field NMR spectrometer (e.g., 300 MHz or higher) is employed for the analysis.

For ¹H NMR, a standard one-pulse sequence is utilized. Key acquisition parameters include

a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that

encompasses the expected chemical shift range, and a relaxation delay of 1-5 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

by removing C-H coupling.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of 4-Methoxysalicylic acid (1-2 mg) is finely ground with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic

press.

Instrumentation and Data Acquisition:

A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

A background spectrum of the empty sample compartment is recorded.

The KBr pellet containing the sample is placed in the sample holder.

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key relationships and

workflows.

Caption: Correlation of 4-Methoxysalicylic Acid structure with its spectroscopic data.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Start: 4-Methoxysalicylic Acid Sample

Weigh Sample

Dissolve in Deuterated Solvent (for NMR)Grind with KBr (for IR)

Acquire NMR Spectrum
(¹H and ¹³C)

Press into Pellet (for IR)

Acquire IR Spectrum

Process NMR Data
(Fourier Transform, Phasing, Baseline Correction)

Process IR Data
(Background Subtraction)

Interpret Spectra & Correlate with Structure

Generate Report

Click to download full resolution via product page

Caption: General experimental workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic data interpretation for 4-Methoxysalicylic
acid (NMR, IR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149866#spectroscopic-data-interpretation-for-4-
methoxysalicylic-acid-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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